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Compound of Interest

Compound Name: Diphenylacetylene

Cat. No.: B1204595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for

diphenylacetylene (also known as tolan), a rigid, aromatic hydrocarbon of significant interest

in materials science, organic synthesis, and as a structural motif in medicinal chemistry.

Understanding its thermodynamic properties is crucial for predicting its behavior in various

chemical processes, including reaction energetics, phase transitions, and stability

assessments. This document compiles key experimental data and methodologies from peer-

reviewed literature to serve as a reliable reference for the scientific community.

Core Thermochemical Data
The following tables summarize the essential thermochemical parameters for

diphenylacetylene, facilitating easy comparison and reference.

Table 1: Enthalpy and Entropy of Phase Transitions
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Parameter Value Units
Experimental
Method

Source

Enthalpy of

Fusion (ΔfusH°)
19.8 ± 0.1 kJ·mol-1

Adiabatic

Calorimetry
[1]

Entropy of

Fusion (ΔfusS°)
59.8 ± 0.3 J·mol-1·K-1

Adiabatic

Calorimetry
[1]

Enthalpy of

Sublimation

(ΔsubH°)

95.1 ± 1.1 kJ·mol-1
Knudsen

Effusion
[2]

Enthalpy of

Vaporization

(ΔvapH°)

75.9 ± 3.1 kJ·mol-1 Ebulliometry [3]

Table 2: Standard Molar Thermodynamic Properties at 298.15 K

Property Value Units Source

Standard Molar

Enthalpy of Formation

(gas) (ΔfH°gas)

407.5 ± 1.6 kJ·mol-1 [3]

Standard Molar

Enthalpy of Formation

(crystal) (ΔfH°cr)

312.40 ± 1.1 kJ·mol-1 [3]

Standard Molar

Entropy (gas) (S°gas)
433.9 ± 1.3 J·mol-1·K-1 [1]

Standard Molar Heat

Capacity (crystal)

(Cp,cr)

225.9 J·mol-1·K-1 [4]

Standard Molar Heat

Capacity (liquid) (Cp,l)
297.5 J·mol-1·K-1 [4]
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Experimental Protocols
The reliability of thermochemical data is intrinsically linked to the precision of the experimental

methods employed for its determination. Below are detailed descriptions of the key techniques

cited in this guide.

Vacuum Adiabatic Calorimetry
This technique is employed for the precise measurement of heat capacity over a wide range of

temperatures.

Objective: To determine the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

A sample of diphenylacetylene is placed in a calorimeter container, which is then sealed

and evacuated.

The calorimeter is cooled to the starting temperature, typically a few Kelvin.

A known amount of electrical energy (Q) is supplied to a heater within the calorimeter,

causing a small increase in temperature (ΔT).

The system is allowed to reach thermal equilibrium, and the temperature rise is accurately

measured.

The heat capacity is calculated using the formula: Cp = Q / ΔT.

This process is repeated in small increments to obtain the heat capacity as a function of

temperature.

For phase transitions, the energy supplied during the transition at a constant temperature

provides the enthalpy of that transition (e.g., enthalpy of fusion).

A study on diphenylacetylene utilized a vacuum adiabatic calorimeter to measure heat

capacity over a temperature range of 8 to 371 K.[1][3] The metrological characteristics of the

calorimeter were verified using a standard specimen of high-purity copper.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1204595?utm_src=pdf-body
https://www.benchchem.com/product/b1204595?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/je200673a
https://pubs.acs.org/doi/10.1021/je200673a
https://pubs.acs.org/doi/10.1021/je200673a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1204595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combustion Calorimetry
This method is used to determine the enthalpy of combustion, from which the enthalpy of

formation can be derived.

Objective: To measure the heat released during the complete combustion of a substance.

Methodology:

A precisely weighed sample of diphenylacetylene is placed in a crucible inside a high-

pressure vessel known as a "bomb."

The bomb is filled with pure oxygen at high pressure to ensure complete combustion.

The bomb is then submerged in a known mass of water in a surrounding calorimeter.

The sample is ignited electrically.

The heat released by the combustion reaction is absorbed by the bomb and the surrounding

water, causing a temperature increase.

The total heat change is calculated from the temperature rise and the heat capacities of the

calorimeter and the water.

The standard enthalpy of combustion is then determined per mole of the substance.

The enthalpy of formation of crystalline diphenylacetylene was determined using this method.

[3]

Knudsen Effusion Method
This technique is suitable for determining the vapor pressure of solids with low volatility, from

which the enthalpy of sublimation can be calculated.

Objective: To measure the vapor pressure of a solid by monitoring its rate of effusion into a

vacuum.

Methodology:
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A sample of solid diphenylacetylene is placed in a Knudsen cell, which is a small,

thermostated container with a small orifice.

The cell is placed in a high-vacuum chamber.

At a given temperature, molecules of the substance effuse through the orifice into the

vacuum.

The rate of mass loss of the sample is measured over time.

The vapor pressure (P) is calculated using the Knudsen equation, which relates the rate of

effusion to the pressure, temperature, and the area of the orifice.

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can

be determined using the Clausius-Clapeyron equation.

The enthalpy of sublimation of diphenylacetylene was derived from vapor pressure-

temperature data obtained using two different Knudsen effusion apparatus.[2]

Logical Workflow for Thermochemical Data
Determination
The following diagram illustrates the logical flow from experimental measurements to the

derivation of key thermochemical properties for diphenylacetylene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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